4-(Chloromethyl)-6,7-dihydroxy-2-benzopyrone
Overview
Description
“4-(Chloromethyl)-6,7-dihydroxy-2-benzopyrone” is likely a benzopyrone derivative, which means it contains a benzene ring fused to a pyrone (a six-membered ring containing one oxygen atom and a carbonyl group). The “4-(Chloromethyl)” indicates a chloromethyl group (-CH2Cl) attached to the 4th carbon of the benzopyrone structure. The “6,7-dihydroxy” suggests the presence of two hydroxyl groups (-OH) at the 6th and 7th carbon positions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the benzopyrone core, with the chloromethyl and hydroxyl substituents contributing to its reactivity and physical properties. The presence of the chloromethyl group might make the compound susceptible to nucleophilic substitution reactions . The hydroxyl groups could participate in hydrogen bonding, influencing the compound’s solubility and intermolecular interactions .
Chemical Reactions Analysis
As a benzopyrone derivative with a chloromethyl group, this compound might undergo various chemical reactions. The chloromethyl group could be displaced by a nucleophile in a substitution reaction . The hydroxyl groups might be involved in acid-base reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the chloromethyl and hydroxyl groups could affect its polarity, solubility, and reactivity .
Scientific Research Applications
Synthesis and Chemical Properties
- Chemical Synthesis and Derivatives : New derivatives of chloromethyl coumarins, including 4-chloromethyl-6-hydroxycoumarins, have been synthesized through condensation reactions. These compounds serve as precursors for further chemical modifications, illustrating their versatility in organic synthesis (Frasinyuk, Bondarenko, & Khilya, 2009).
Antioxidant and Biological Properties
- Antioxidant Potential : Chromones and their derivatives, including benzopyrones, have demonstrated significant antioxidant potential. These compounds neutralize active oxygen species and disrupt free radical processes, which can prevent or mitigate cell damage leading to various diseases (Yadav, Parshad, Manchanda, & Sharma, 2014).
Cytotoxicity and Anticancer Applications
- Cytotoxicity against Cancer Cells : Pyrano[4,3-b]chromones have been studied for their cytotoxicity against human oral squamous cell carcinoma cells, revealing compounds with high tumor specificity without inducing apoptosis. These findings suggest potential pathways for designing new anticancer drugs (Nagai et al., 2018).
Molecular Structure and Properties
- Molecular and Crystal Structure : Studies on the crystal structure of chromen-4-ones highlight their pharmacological relevance due to their diverse biological activities. The planarity and coplanar arrangements within these molecules contribute to their interaction mechanisms (Arslan, Kazak, & Göker, 2004).
Photocleavage and Bioconjugates
- Photocleavable Protecting Groups : Novel benzopyran derivatives have been explored for their application as photocleavable protecting groups for neurotransmitter amino acids, offering insights into the development of fluorescent bioconjugates for various biological and medicinal applications (Soares, Costa, & Gonçalves, 2010).
Safety and Hazards
Properties
IUPAC Name |
4-(chloromethyl)-6,7-dihydroxychromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO4/c11-4-5-1-10(14)15-9-3-8(13)7(12)2-6(5)9/h1-3,12-13H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYJYDJSJKEKSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CC(=C(C=C2OC1=O)O)O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00234080 | |
Record name | 4-(Chloromethyl)-6,7-dihydroxy-2-benzopyrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00234080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85029-91-0 | |
Record name | 4-(Chloromethyl)-6,7-dihydroxy-2H-1-benzopyran-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85029-91-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Chloromethyl)-6,7-dihydroxy-2-benzopyrone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085029910 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Chloromethyl)-6,7-dihydroxy-2-benzopyrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00234080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(chloromethyl)-6,7-dihydroxy-2-benzopyrone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.348 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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